

In-Depth Technical Guide: Synthesis and Characterization of 2-Ketodoxapram-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Ketodoxapram-d5**, a deuterated analog of a primary metabolite of Doxapram. This document is intended for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. **2-Ketodoxapram-d5** serves as a crucial internal standard for the accurate quantification of 2-Ketodoxapram in biological matrices.

Physicochemical and Analytical Properties

The fundamental properties of **2-Ketodoxapram-d5** are summarized in the table below. This information is critical for its application in analytical methodologies.



Property	Value	Reference
Molecular Formula	C24H23D5N2O3	[1][2]
Molecular Weight	397.53 g/mol	[1]
IUPAC Name	4-[2-(1-Ethyl-d5-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl]-3-morpholinone	[1]
Parent Drug	Doxapram	[1]
Primary Application	Internal standard for analytical and pharmacokinetic research	[1]

Synthesis of 2-Ketodoxapram-d5

A detailed, publicly available synthesis protocol for **2-Ketodoxapram-d5** has not been identified in the scientific literature. It is noted that this compound has been synthesized by specialized chemical synthesis companies for research purposes[3]. However, a plausible synthetic route can be postulated based on the known synthesis of Doxapram and its metabolites, combined with established deuteration techniques.

The synthesis would likely involve the introduction of the d5-ethyl group at a late stage to a suitable precursor molecule. A possible conceptual workflow for the synthesis is outlined below.

A conceptual workflow for the synthesis of **2-Ketodoxapram-d5**.

Characterization and Quantification

The primary characterization of **2-Ketodoxapram-d5** is centered around its use as an internal standard in mass spectrometry-based assays. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been described for its simultaneous quantification with Doxapram and 2-Ketodoxapram in biological samples[3][4].

UPLC-MS/MS Method Parameters

The following table summarizes the key parameters for the UPLC-MS/MS analysis.



Parameter	Value	Reference
Instrumentation	Acquity UPLC® I-class system with a Xevo TQ-S tandem mass spectrometer	[3]
Column	Acquity UPLC® BEH C18 (1.7 μ m, 2.1 × 50 mm)	[3]
Column Temperature	40 °C	[3]
Mobile Phase A	Water with 5% Acetonitrile and 0.1% Formic Acid	[3]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	[3]
Flow Rate	0.5 mL/min	[3]
Injection Volume	10 μL	[3]
Ionization Mode	Positive Electrospray Ionization (ESI)	[3]
Capillary Voltage	2 kV	[3]
Source Temperature	150 °C	[3]
Desolvation Temperature	600 °C	[3]
Cone Gas Flow (N ₂) **	150 L/h	[3]
Desolvation Gas Flow (N2) **	1000 L/h	[3]
Collision Gas	Argon	[3]
Collision Energy	23 V	[3]
Mass Transition (m/z)	398.4 → 219.3	[3]

Experimental Workflow for Quantification

The following diagram illustrates the experimental workflow for the quantification of 2-Ketodoxapram in biological samples using **2-Ketodoxapram-d5** as an internal standard.



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